![molecular formula C31H38I6N6O13 B1261920 Ioxaglate meglumine CAS No. 59018-13-2](/img/structure/B1261920.png)
Ioxaglate meglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ioxaglate Meglumine is the meglumine salt form of ioxaglate, an organic iodine compound and a radiographic contrast medium. Ioxaglate meglumine blocks x-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized. The degree of opacity produced by ioxaglate meglumine is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of ioxaglate meglumine. (NCI05)
A low-osmolar, ionic contrast medium used in various radiographic procedures.
Scientific Research Applications
Contrast Agent in Medical Imaging
Ioxaglate Meglumine, often used in radiographic procedures, has been the subject of various studies. It has been utilized in different forms of angiography, such as digital subtraction angiography, knee arthrography, and carotid arteriography. For example, in knee arthrography, ioxaglate Meglumine (Hexabrix) showed better coating of the meniscus in delayed films compared to meglumine iothalamate (Ingram & Stoker, 1986). Additionally, in carotid arteriography, Hexabrix (containing ioxaglate Meglumine) was preferred by patients due to significantly less sensation of heat compared to meglumine iothalamate (Grainger Rg, 1979).
Renal Tolerance and Safety
Studies have also evaluated the renal tolerance of ioxaglate Meglumine in patients with chronic renal failure. It was found to be safe for use in such patients, showing no significant alterations in serum creatinine level, glomerular filtration rate, effective renal plasma flow, and urinary beta 2-microglobulin excretion post angiography (Deray et al., 1991).
Comparative Studies with Other Contrast Agents
Comparative studies between ioxaglate Meglumine and other contrast agents have been conducted, particularly in evaluating their effects on patient comfort and image quality. For instance, in intravenous urography, ioxaglate was compared with iopamidol, showing no significant differences in terms of urographic quality (Loughran, 1986). In another study, ioxaglate and iopromide were used for peripheral angiography, revealing no significant difference in terms of pain, image quality, and adverse events (Lammer et al., 1996).
Impact on Blood Cells and Platelet Function
Research has also explored the effects of ioxaglate Meglumine on blood cells and platelet function. For example, a study examining the effects of various contrast media on red blood cell aggregation in vitro found that ioxaglate caused irregular red cell aggregates in 17% of specimens, suggesting potential clinical significance (Raininko & Ylinen, 1987). Another study investigated the inhibition of platelet function by contrast media, including ioxaglate, revealing that it inhibited platelet responses during stimulation with adenosine diphosphate, epinephrine, and collagen (Rao et al., 1985).
properties
CAS RN |
59018-13-2 |
---|---|
Product Name |
Ioxaglate meglumine |
Molecular Formula |
C31H38I6N6O13 |
Molecular Weight |
1464.1 g/mol |
IUPAC Name |
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C24H21I6N5O8.C7H17NO5/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;1-8-2-4(10)6(12)7(13)5(11)3-9/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
HUHDYASLFWQVOL-WZTVWXICSA-N |
Isomeric SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Other CAS RN |
59018-13-2 |
synonyms |
Hexabrix Ioxaglate Ioxaglate Meglumine Ioxaglate Sodium Ioxaglate, Methylglucamine Ioxaglic Acid Ioxaglic Acid Monosodium Salt Ioxaglic Acid, Calcium Salt (2:1) Meglumine, Ioxaglate Methylglucamine Ioxaglate P-286 (Contrast Media) P286 (Contrast Media) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.